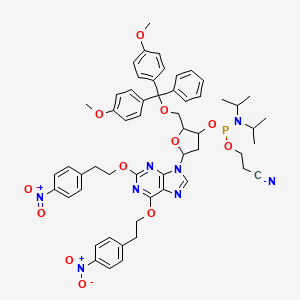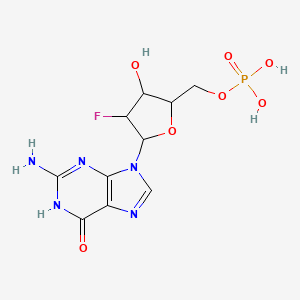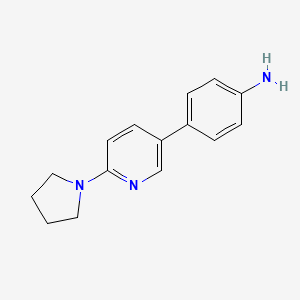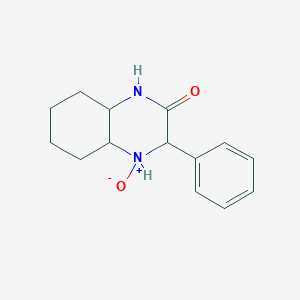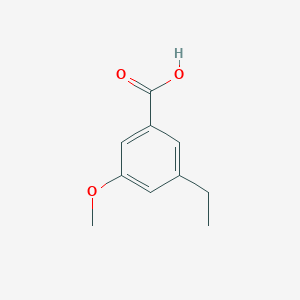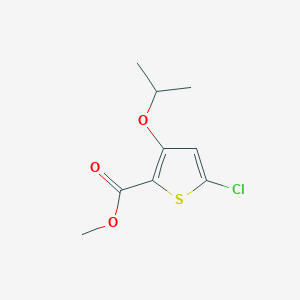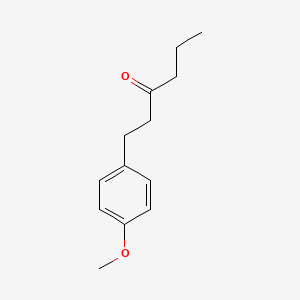
3-Hexanone,1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanone,1-(4-methoxyphenyl)- is an organic compound with the molecular formula C13H18O2 It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone,1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Hexanone,1-(4-methoxyphenyl)- can be achieved through similar condensation reactions, often using catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexanone,1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or other oxidized derivatives.
Reduction: 1-(4-Methoxyphenyl)-3-hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hexanone,1-(4-methoxyphenyl)- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Hexanone,1-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds or undergo nucleophilic addition reactions, influencing various biochemical pathways. The methoxy group on the phenyl ring can also participate in electronic interactions, affecting the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexanone: A simpler ketone without the methoxyphenyl group.
4-Methoxyacetophenone: Contains a methoxy group on the phenyl ring but with a different carbonyl placement.
4-Methoxybenzaldehyde: Similar aromatic structure but with an aldehyde group instead of a ketone.
Uniqueness
3-Hexanone,1-(4-methoxyphenyl)- is unique due to the combination of the hexanone backbone and the methoxy-substituted phenyl ring. This structure imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-3-4-12(14)8-5-11-6-9-13(15-2)10-7-11/h6-7,9-10H,3-5,8H2,1-2H3 |
Clé InChI |
NGTQBFARPNIGJY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


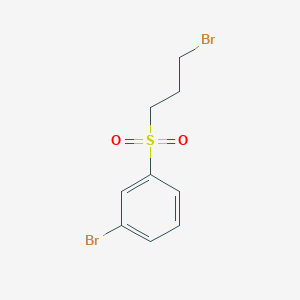
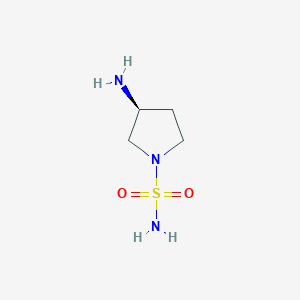
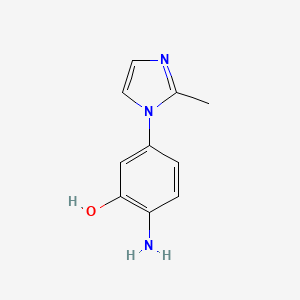

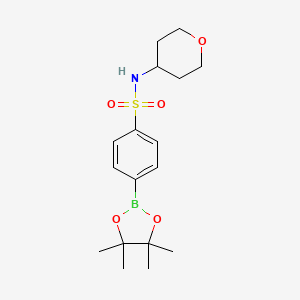
![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)

